6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of quinoxaline derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-Trifluoromethyl-2-thiouracil: Another compound with a trifluoromethyl group, known for its biological activities.
3-(Trifluoromethyl)pyridin-2-ol: A compound with similar structural features used in various chemical applications.
Uniqueness
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific quinoxaline ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNVOJRAHONGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204206 | |
Record name | Lilly 72525 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-31-5 | |
Record name | 1,4-Dihydro-6-(trifluoromethyl)-2,3-quinoxalinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lilly 72525 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055687315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lilly 72525 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LILLY-72525 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2J6F4YVI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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